

# 3,3-Diethylpiperidine Hydrochloride: A Technical Guide to Properties & Applications

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## Compound of Interest

Compound Name:	3,3-Diethylpiperidine hydrochloride
CAS No.:	1198286-65-5
Cat. No.:	B2897560

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## Executive Summary

**3,3-Diethylpiperidine hydrochloride** (CAS: 1198286-65-5) is a sterically congested piperidine derivative used primarily as a conformationally restricted building block in drug discovery.<sup>[1]</sup> Unlike the common 3,3-dimethyl analog, the gem-diethyl substitution at the C3 position introduces significant steric bulk and lipophilicity, leveraging the Thorpe-Ingold effect (gem-dialkyl effect) to alter the ring's conformational landscape.<sup>[1]</sup> This scaffold is critical in the design of Janus Kinase (JAK) inhibitors, GPCR ligands (specifically receptors), and neuroactive agents where restricting the nitrogen lone pair vector is essential for binding selectivity.<sup>[1]</sup>

## Chemical Identity & Structural Analysis

### Nomenclature & Identifiers

Parameter	Details
IUPAC Name	3,3-Diethylpiperidine hydrochloride
CAS Number (HCl Salt)	1198286-65-5
CAS Number (Free Base)	137832-45-4
Molecular Formula	C
	H
	N
	HCl
Molecular Weight	177.72 g/mol (Salt); 141.26 g/mol (Base)
SMILES	<chem>CCC1(CC)CCNC1.Cl</chem>
InChI Key	(Base) Predicted: RGEVWUKXWFOAID-UHFFFAOYSA-N

## Conformational Dynamics (The Gem-Diethyl Effect)

The presence of two ethyl groups at C3 forces the piperidine ring into a distorted chair conformation to minimize 1,3-diaxial interactions.[1]

- **Steric Clashing:** The axial ethyl group exerts significant steric pressure on the axial protons at C1 and C5.
- **Reactivity Implication:** Nucleophilic substitution at the nitrogen center is slower compared to unsubstituted piperidine due to the shielding effect of the C3-ethyl groups.[1] This requires modified reaction conditions (higher temperature or stronger bases) during derivatization.

## Physicochemical Properties

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) extrapolations from the homologous 3,3-dimethylpiperidine series.

Property	Value / Characteristic	Context & Causality
Physical State	White to off-white crystalline solid	Typical for secondary amine hydrochloride salts.[1]
Melting Point	> 200°C (Decomposition)	High lattice energy characteristic of piperidinium chlorides.
Boiling Point (Free Base)	~175–185°C (Estimated)	Extrapolated from 3,3-dimethylpiperidine (137°C).[1] The added C H mass increases London dispersion forces.
Solubility (Water)	High (> 50 mg/mL)	Ionic character of the HCl salt ensures aqueous solubility.[1]
Solubility (Organics)	Low (Et O, Hexane); Moderate (DCM, MeOH)	Salt form is lipophobic; free base must be liberated for extraction into non-polar solvents.[1]
pKa (Conjugate Acid)	~10.8	The gem-diethyl group slightly increases basicity via inductive (+I) donation compared to piperidine (pKa 11.22).[1]
Hygroscopicity	Moderate	Requires storage under desiccated conditions to prevent caking.

## Experimental Protocols

### Protocol A: Free Base Liberation & Extraction

Objective: Convert the stable HCl salt into the reactive free amine for nucleophilic substitution or coupling reactions.

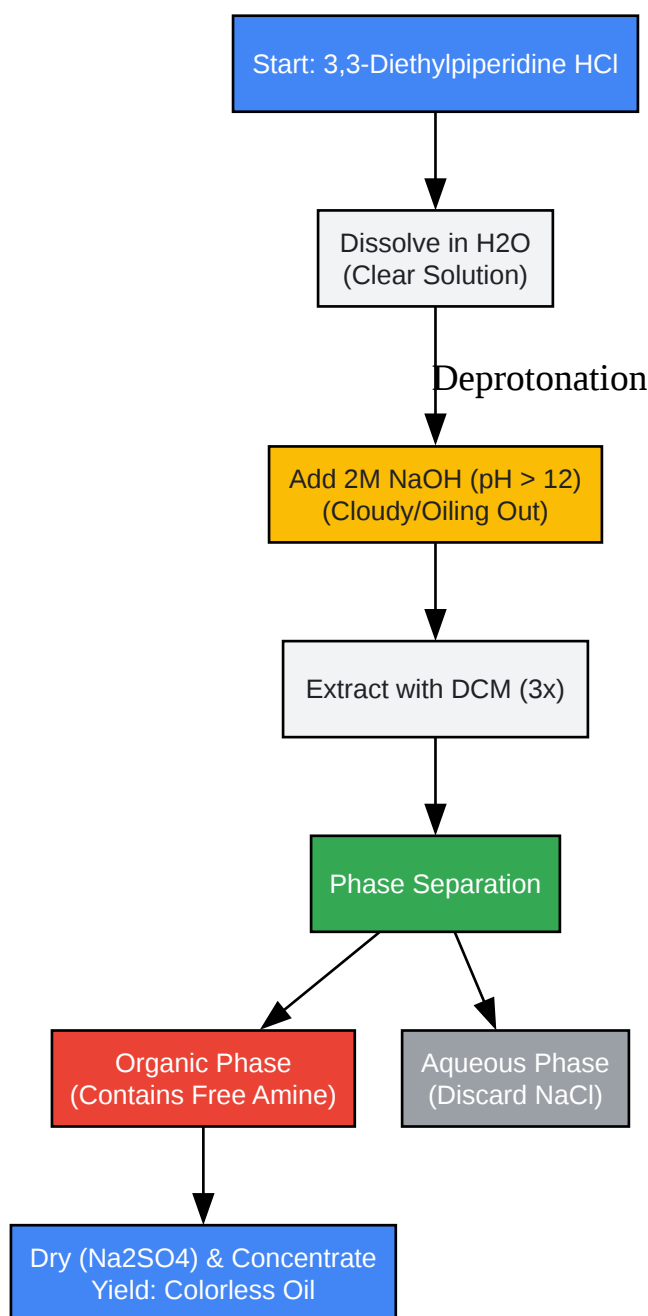
## Reagents:

- 3,3-Diethylpiperidine HCl (1.0 eq)[1]
- Sodium Hydroxide (2M aqueous solution) or Potassium Carbonate (sat.[1] aq.)
- Dichloromethane (DCM) or Diethyl Ether (EtO)[1]
- Brine (sat. NaCl)[1]

## Methodology:

- Dissolution: Dissolve 3,3-Diethylpiperidine HCl in minimal water (approx. 5 mL per gram).
- Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution will become cloudy as the free base oils out.
- Extraction: Extract the aqueous mixture with DCM (vol). Note: DCM is preferred over ether due to better solubility of the lipophilic amine.
- Drying: Wash combined organics with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Concentration: Remove solvent under reduced pressure (keep bath < 40°C to prevent volatility loss of the free amine).

## Visual Workflow: Free Base Liberation Logic



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Caption: Workflow for converting the stable hydrochloride salt into the reactive free base form.

## Protocol B: Synthesis via Glutarimide Reduction

Context: If the compound is unavailable commercially, it is synthesized by reducing 3,3-diethylglutarimide.<sup>[1]</sup> This protocol ensures high purity by avoiding over-alkylation byproducts common in direct alkylation methods.

## Mechanism:

- Precursor: 3,3-Diethylglutarimide (prepared from 3,3-diethylpentanedioic acid and ammonia).  
[1]
- Reduction: Lithium Aluminum Hydride (LiAlH<sub>4</sub>) reduces both carbonyls to methylenes.

## Step-by-Step:

- Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and N<sub>2</sub> inlet.
- Charging: Add LiAlH<sub>4</sub> (4.0 eq) to anhydrous THF at 0°C.
- Addition: Add 3,3-diethylglutarimide (1.0 eq) portion-wise (solid) or dropwise (THF solution).  
Caution: Exothermic H<sub>2</sub> evolution.[1]
- Reflux: Heat to reflux (66°C) for 12–18 hours.
- Quench (Fieser Method): Cool to 0°C. Add water ( mL), 15% NaOH ( mL), then water ( mL) sequentially, where = grams of LiAlH<sub>4</sub> used.
- Isolation: Filter the granular aluminum salts. Acidify the filtrate with HCl/dioxane to precipitate the target 3,3-Diethylpiperidine HCl.

## Spectroscopic Characterization Guide

Researchers should validate the identity of 3,3-Diethylpiperidine HCl using the following NMR signatures. The gem-diethyl group provides a distinct diagnostic pattern.<sup>[1]</sup>

Nucleus	Shift (ppm)	Multiplicity	Assignment	Diagnostic Note
H NMR	0.85	Triplet (Hz)	6H (2 CH <sub>3</sub> )	Terminal methyls of ethyl groups. <sup>[1]</sup>
H NMR	1.25	Quartet	4H (2 CH <sub>2</sub> )	Methylene protons of ethyl groups.
H NMR	1.40–1.60	Multiplet	4H (C4-H, C5-H)	Ring methylenes (distorted by steric bulk). <sup>[1]</sup>
H NMR	2.80–3.10	Broad Multiplet	4H (C2-H, C6-H)	-protons adjacent to Nitrogen.
C NMR	~7.5	Signal	CH <sub>3</sub> (Ethyl)	High field shift due to shielding.
C NMR	~35.0	Signal	C3 (Quaternary)	Key diagnostic: Quaternary carbon does not show in DEPT-135. <sup>[1]</sup>

# Applications in Drug Development

## Structural Biology & Pharmacophore Design

The 3,3-diethyl moiety is utilized to:

- **Restrict Conformation:** It locks the piperidine ring geometry, reducing the entropic penalty upon binding to a protein target.
- **Fill Hydrophobic Pockets:** The ethyl groups provide a larger hydrophobic volume (approx. 40–50 Å<sup>3</sup>) compared to methyl groups, suitable for filling lipophilic cavities in receptors like *β*<sub>2</sub> / *α*<sub>1</sub> or Muscarinic Acetylcholine Receptors (mAChR).

## Case Study: Receptor Ligands

In the development of selective

antagonists, the 3,3-diethylpiperidine scaffold has been shown to improve selectivity over the subtype by exploiting steric clashes in the smaller

binding pocket, effectively "sizing out" the off-target interaction.<sup>[1]</sup>

## References

- **Synthesis & Reduction:** Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(II) catalytic systems. RSC Advances, 2020. (Context: Synthesis of 3,3-diethylpiperidine-2,6-dione precursor).<sup>[1]</sup>
- **Spectral Data Validation:** The Regioselective 3-Alkylation of Piperidine. Old Dominion University, Digital Commons, 1982. (Context: IR and NMR spectra of 3,3-diethylpiperidine).
- **Chemical Identity:** **3,3-Diethylpiperidine hydrochloride** Product Page. Aaron Chemicals. (Context: CAS verification).

- Analogous Properties: 3,3-Dimethylpiperidine Physical Properties. PubChem Compound Summary. (Context: Baseline for property extrapolation).

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## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
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